BIX-01294 Trihydrochloride: A Technical Guide to its Discovery, Synthesis, and Application
BIX-01294 Trihydrochloride: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIX-01294 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). By competitively inhibiting the binding of the histone H3 substrate, BIX-01294 effectively reduces the levels of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of BIX-01294 trihydrochloride. It includes detailed experimental protocols for its synthesis and key biological assays, a comprehensive summary of its pharmacological data, and visualizations of the signaling pathways it modulates.
Discovery
BIX-01294 was first identified through a high-throughput screening of a chemical library of approximately 125,000 compounds against the recombinant G9a histone methyltransferase.[1] This pioneering work by Kubicek et al. in 2007 marked a significant advancement in the field of epigenetics, providing a valuable chemical tool to probe the function of G9a and the role of H3K9me2 in chromatin regulation and gene expression.[1]
Chemical Synthesis
The synthesis of BIX-01294 has been reported through various methodologies. The initial synthesis was described by Liu et al. in 2009, and a milder, more recent protocol was developed by Shi et al. in 2022.
Synthesis according to Liu et al. (2009)
The synthesis reported by Liu and colleagues involves a two-step process starting from a commercially available quinazoline derivative.[2]
Step 1: Synthesis of 2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-6,7-dimethoxy-N-(1-(phenylmethyl)-4-piperidinyl)-4-quinazolinamine
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A commercially available 2,4-dichloro-6,7-dimethoxyquinazoline is reacted with 1-methyl-1,4-diazepane in the presence of Diisopropylethylamine (Hünig's base) in Dimethylformamide (DMF) to yield an intermediate.
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This intermediate is then reacted with 4-amino-1-benzylpiperidine under acidic conditions in a microwave reactor to yield the final product, BIX-01294.[2]
A Mild Synthesis Protocol by Shi et al. (2022)
Recognizing the need for a more accessible synthesis route, Shi and colleagues developed a four-step synthesis that avoids the use of microwave irradiation.
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Step 1: Cyclization: 2-amino-4,5-dimethoxybenzoic acid and urea are used as starting materials to form the quinazoline ring.
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Step 2: Chlorination: The quinazoline intermediate is chlorinated.
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Step 3 & 4: Ammonolysis: Two subsequent ammonolysis steps are performed to introduce the diazepine and piperidine moieties, yielding BIX-01294.
Mechanism of Action
BIX-01294 is a reversible and highly selective inhibitor of G9a and GLP histone methyltransferases.[3][4] It acts by competing with the histone substrate for binding to the enzyme's active site.[5] This competitive inhibition prevents the transfer of a methyl group from the cofactor S-adenosyl-methionine (SAM) to lysine 9 of histone H3. Consequently, BIX-01294 treatment leads to a global reduction in H3K9me2 levels.[1]
Quantitative Pharmacological Data
The inhibitory activity of BIX-01294 has been quantified in various assays, both cell-free and cell-based. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values are summarized below. It is important to note that IC50 values can vary depending on the experimental conditions, such as substrate concentration.[6][7]
| Target | Assay Type | IC50 (µM) | Reference |
| G9a | Cell-free (Enzymatic) | 1.7 | [3][4] |
| G9a | Cell-free (Enzymatic) | 1.9 | [5] |
| G9a | Cell-free (Enzymatic) | 2.7 | [8] |
| GLP | Cell-free (Enzymatic) | 0.7 | [5] |
| GLP | Cell-free (Enzymatic) | 0.9 | [3][4] |
| NSD1 | Cell-free (Enzymatic) | 40 - 112 | |
| NSD2 | Cell-free (Enzymatic) | 40 - 112 | |
| NSD3 | Cell-free (Enzymatic) | 40 - 112 |
| Cell Line | Assay Type | Effect | Concentration | Reference |
| U251 Glioma | Proliferation | Inhibition | IC50 ~4 µM (24h) | [9] |
| U251 Glioma | Apoptosis | Induction | 1, 2, 4, 8 µmol/l | [9] |
| LN18 Glioma | Sensitization to TMZ | Increased Apoptosis | 2 µM | [10] |
| P. falciparum | Asexual Replication | Inhibition | IC50 = 13.0 nM | [11] |
| P. falciparum | Exflagellation | Inhibition | IC50 = 14.3 µM | [11] |
Experimental Protocols
G9a Histone Methyltransferase (HMT) Inhibition Assay (Radioactive Filter-Binding Assay)
This protocol is adapted from a general method for assessing HMT activity.[12]
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Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 1% DMSO.
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Substrate and Cofactor: Add biotinylated H3 (1-21) peptide to a final concentration of 5 µM and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a final concentration of 0.1 mM.
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Enzyme and Inhibitor: Add recombinant human G9a enzyme (e.g., residues 786–1210 expressed as a GST fusion protein). For IC50 determination, add BIX-01294 at various concentrations.
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Incubation: Initiate the reaction by adding the enzyme and incubate at 30°C for 1 hour.
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Detection: Stop the reaction and transfer the mixture to a filter plate (e.g., streptavidin-coated). Wash the plate to remove unincorporated [³H]-SAM. Measure the incorporated radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition for each BIX-01294 concentration and determine the IC50 value using non-linear regression.
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of BIX-01294 on cell viability.[13][14][15]
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Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of BIX-01294 trihydrochloride (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Analysis by Western Blot
This protocol outlines the steps to analyze the expression of key apoptosis-related proteins following BIX-01294 treatment.[16][17][18][19]
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Cell Treatment and Lysis: Treat cells with BIX-01294 at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with primary antibodies against apoptosis markers such as Bax, Bcl-2, cleaved caspase-3, and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities using densitometry software and analyze the changes in protein expression levels.
Signaling Pathways and Experimental Workflows
BIX-01294 Signaling Pathway
BIX-01294 primarily acts by inhibiting G9a and GLP, leading to a decrease in H3K9me2. This epigenetic modification can lead to the reactivation of tumor suppressor genes and the induction of apoptosis through the intrinsic pathway.
Caption: BIX-01294 inhibits G9a/GLP, leading to apoptosis.
Experimental Workflow for BIX-01294 Evaluation
The following diagram illustrates a typical workflow for evaluating the biological effects of BIX-01294.
Caption: Workflow for BIX-01294 synthesis and biological testing.
Conclusion
BIX-01294 trihydrochloride remains a cornerstone chemical probe for studying the biological roles of G9a and GLP histone methyltransferases. Its discovery has paved the way for the development of more potent and selective inhibitors and has significantly contributed to our understanding of the epigenetic regulation of gene expression in health and disease. This technical guide provides a comprehensive resource for researchers utilizing BIX-01294 in their studies, from its chemical synthesis to its application in cellular and biochemical assays.
References
- 1. Reversal of H3K9me2 by a small-molecule inhibitor for the G9a histone methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of lysine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-treatment or Post-treatment of Human Glioma Cells With BIX01294, the Inhibitor of Histone Methyltransferase G9a, Sensitizes Cells to Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The G9a Histone Methyltransferase Inhibitor BIX-01294 Modulates Gene Expression during Plasmodium falciparum Gametocyte Development and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Properly Substituted Analogues of BIX-01294 Lose Inhibition of G9a Histone Methyltransferase and Gain Selective Anti-DNA Methyltransferase 3A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
